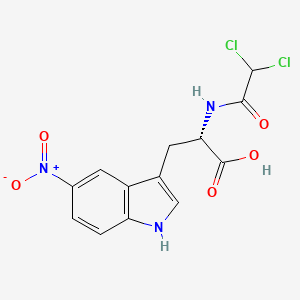

N-Dichloroacetyl-5-nitrotryptophan

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

72787-23-6 |

|---|---|

Molekularformel |

C13H11Cl2N3O5 |

Molekulargewicht |

360.15 g/mol |

IUPAC-Name |

(2S)-2-[(2,2-dichloroacetyl)amino]-3-(5-nitro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C13H11Cl2N3O5/c14-11(15)12(19)17-10(13(20)21)3-6-5-16-9-2-1-7(18(22)23)4-8(6)9/h1-2,4-5,10-11,16H,3H2,(H,17,19)(H,20,21)/t10-/m0/s1 |

InChI-Schlüssel |

XQWHVNIKKBWIGG-JTQLQIEISA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(C(=O)O)NC(=O)C(Cl)Cl |

Isomerische SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C[C@@H](C(=O)O)NC(=O)C(Cl)Cl |

Kanonische SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(C(=O)O)NC(=O)C(Cl)Cl |

Synonyme |

N-dichloroacetyl-5-nitrotryptophan |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications

Classical Organic Synthesis of N-Dichloroacetyl-5-nitrotryptophan

The traditional chemical synthesis of this compound relies on established organic reactions to introduce the nitro and dichloroacetyl groups onto the tryptophan scaffold.

The synthesis of substituted tryptophan analogs often begins with L-tryptophan or its derivatives. The indole (B1671886) ring of tryptophan is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The synthesis of nitrotryptophan, a key intermediate, can be achieved through direct nitration of tryptophan. However, this reaction can lead to a mixture of isomers and oxidation byproducts. nih.gov The tryptophan molecule contains several reactive sites, including the C2, C4, C5, C6, and C7 positions of the indole ring, as well as the N1 nitrogen. nih.gov

The formation of 5-nitrotryptophan is a crucial step in the pathway to the target molecule. Treatment of L-tryptophan with nitrating agents like peroxynitrite can yield a mixture of nitro-isomers. nih.gov The specific isomer formed is highly dependent on the reaction conditions.

Achieving regioselectivity in the nitration of tryptophan is a significant challenge in its chemical synthesis. The distribution of nitrated isomers is influenced by factors such as the nitrating agent used and the pH of the reaction medium.

For instance, the reaction of L-tryptophan with peroxynitrite has been shown to produce different major products depending on the pH. At a lower pH, 5-nitrotryptophan is the predominant product, whereas at a neutral pH, 6-nitrotryptophan (B1227654) is the major isomer formed. nih.gov This pH-dependent selectivity offers a strategy to favor the formation of the desired 5-nitro intermediate.

Table 1: Regioselective Nitration of L-Tryptophan with Peroxynitrite

| Reactant | Nitrating Agent | pH | Major Product | Minor Product | Reference |

|---|---|---|---|---|---|

| 5mM L-Tryptophan | 0.8mM Peroxynitrite | Lower pH | 5-Nitrotryptophan | 6-Nitrotryptophan | nih.gov |

This table illustrates the impact of pH on the regioselectivity of tryptophan nitration.

The final step in the classical synthesis is the dichloroacetylation of the amino group of 5-nitrotryptophan. While specific methods for the dichloroacetylation of 5-nitrotryptophan are not extensively detailed in the surveyed literature, general methods for the dichloroacetylation of primary amines can be applied.

A practical and efficient reagent for this transformation is Dichloromeldrum's acid. nih.gov This bench-stable, nonvolatile reagent reacts with primary amines, such as the amino group in the tryptophan scaffold, to form α,α-dichloroacetamides in good to excellent yields. nih.gov The reaction proceeds under mild conditions, and the byproducts are acetone (B3395972) and carbon dioxide, simplifying purification. nih.gov This method presents a viable strategy for the N-dichloroacetylation of 5-nitrotryptophan to yield the final product, this compound.

Biocatalytic Approaches to Nitrotryptophan Synthesis and Modification

In contrast to the often harsh conditions of classical organic synthesis, biocatalytic methods offer a milder and more selective alternative for the production of nitrotryptophan and its derivatives. These approaches utilize enzymes and engineered microorganisms to perform specific chemical transformations.

The enzymatic synthesis of nitrotryptophan has been successfully demonstrated using engineered microbial systems. acs.org Whole-cell biotransformation systems in Escherichia coli have been developed to produce various nitrotryptophan analogues. acs.org These systems often employ cytochrome P450 enzymes and nitric oxide synthases to carry out the nitration reaction.

For example, a biosynthetic pathway comprising an engineered P450 from Streptomyces species and a nitric oxide synthase from Bacillus subtilis has been used for the direct nitration of L-tryptophan. acs.org This biocatalytic approach has been shown to produce different nitrotryptophan isomers, showcasing the potential of enzymes for regioselective nitration.

To improve the yield and selectivity of biocatalytic nitration, protein engineering strategies are employed. By modifying the amino acid sequence of enzymes, their substrate specificity and catalytic activity can be tailored for a desired reaction.

In the context of 5-nitrotryptophan synthesis, the enzyme tryptophan synthase (TrpB) from Thermotoga maritima has been engineered to enhance its activity with 5-nitroindole. acs.org By introducing specific mutations, researchers have developed TrpB variants that show significantly improved performance in the production of 5-nitrotryptophan. acs.org

Table 2: Engineered TrpB Variants for 5-Nitrotryptophan Synthesis

| Enzyme Variant | Mutations | HPLC Yield of 5-nitroTrp | Reference |

|---|---|---|---|

| Tm2F3 | Combination of mutations from Pf2B9 and Pf5G8 | 76% | acs.org |

This table highlights how protein engineering can lead to more efficient biocatalysts for the synthesis of specific tryptophan analogues. These engineered enzymes can operate at high temperatures and can be used to synthesize a range of enantiopure tryptophan analogues. acs.org

Chemo-Enzymatic Hybrid Methodologies for Compound Synthesis

The synthesis of this compound can be approached through chemo-enzymatic methods that leverage the selectivity of enzymes for key steps, combined with the versatility of chemical synthesis. A plausible chemo-enzymatic route involves the enzymatic synthesis of the 5-nitrotryptophan core, followed by chemical dichloroacetylation.

Biocatalytic methods have been developed for the production of nitro-tryptophan analogues. acs.org For instance, engineered Escherichia coli expressing a self-sufficient P450 enzyme from Streptomyces species has been utilized for the direct nitration of the L-tryptophan indole ring. acs.org Specifically, enzymes like TxtE, a nitrating P450, have shown the ability to catalyze the nitration of tryptophan, and their substrate scope and efficiency can be enhanced through protein engineering. acs.org An electrochemistry-driven system with TxtE has even demonstrated regioselectivity in the nitration of L-tryptophan, with the potential to favor the formation of 5-nitro-L-tryptophan. acs.org

Once 5-nitrotryptophan is obtained, the subsequent N-dichloroacetylation is typically a chemical step. While enzymatic N-acylation of amino acids is known, the specific use of enzymes for dichloroacetylation is not widely reported. nih.gov A practical and environmentally friendly chemical reagent for the dichloroacetylation of amines is Dichloromeldrum's acid (DiCMA), which reacts efficiently with primary amines to form α,α-dichloroacetamides with acetone and carbon dioxide as the only byproducts, simplifying purification. nih.gov

This hybrid approach, combining the stereospecific and regioselective enzymatic synthesis of the core amino acid with a clean chemical acylation step, represents a powerful strategy for accessing this compound.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

To understand how the different structural components of this compound contribute to its biological activity, analogues and derivatives are systematically synthesized and evaluated.

Design Principles for Systematic Structural Modification

The design of analogues for structure-activity relationship (SAR) studies is guided by established principles of medicinal chemistry. drugdesign.org For tryptophan derivatives, modifications often target the indole ring, the amino acid side chain, and the N-acyl group to probe interactions with biological targets. rsc.orgmdpi.comnih.gov

Key design principles for modifying this compound include:

Indole Ring Substitution: The electronic properties of the indole ring can be modulated by introducing different substituents at various positions (e.g., 4, 6, or 7-positions). This can influence the molecule's interaction with target proteins.

N-Acyl Group Variation: The dichloroacetyl group is a key feature. Analogues with different acyl groups (e.g., chloroacetyl, fluoroacetyl, or larger lipophilic groups) can be synthesized to assess the importance of the size, electronics, and lipophilicity of this moiety.

Amino Acid Backbone Modification: Alterations to the amino acid backbone, such as α-methylation or the use of D-isomers, can impact the compound's conformational flexibility and metabolic stability. thno.org

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can help to identify key binding interactions. For example, the nitro group could be replaced with other electron-withdrawing groups.

Docking studies can be employed to predict how these modifications might affect binding to a target protein, guiding the selection of analogues for synthesis. nih.gov

Synthetic Routes to Indole Ring-Substituted Analogues

The synthesis of analogues with substitutions on the indole ring is a crucial aspect of SAR studies. Various synthetic methods have been developed for the selective functionalization of the tryptophan indole ring. ub.educhim.it

For the synthesis of 5-substituted indole analogues, a common starting material is a correspondingly substituted aniline, which can be converted to the indole through methods like the Fischer or Gassman indole synthesis. thno.org However, these methods have limitations. More modern approaches involve the direct C-H activation of the indole ring using transition metal catalysis, allowing for the introduction of a wide range of substituents with high regioselectivity. chim.it For instance, methods for the direct C7 functionalization of tryptophan through boronation have been reported, providing a route to previously difficult-to-access analogues. nih.gov

The synthesis of N-methylated tryptophan derivatives can be achieved through β-C-H activation. chim.it Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, can be used to introduce aryl or other groups onto a pre-functionalized indole ring (e.g., a bromo- or iodo-substituted tryptophan derivative). ub.educhim.it

These synthetic strategies provide a versatile toolbox for creating a diverse library of indole ring-substituted analogues of this compound for detailed SAR investigations.

Preparation of Functionalized Probes and Conjugates

To study the mechanism of action and cellular targets of this compound, functionalized probes and conjugates are indispensable tools. These derivatives typically incorporate a reporter group, such as a fluorescent dye or a biotin (B1667282) tag.

Fluorescent Probes: Fluorescent analogues can be synthesized by attaching a fluorophore to the this compound scaffold. nih.govscnu.edu.cn The synthesis might involve coupling a fluorescent moiety with an amine or carboxylic acid handle to a suitably protected derivative of the parent compound. For example, a coumarin-tryptophan ester has been synthesized as a fluorescent probe. scnu.edu.cn The choice of fluorophore will depend on the desired spectral properties and the nature of the biological experiment.

Biotinylated Probes: Biotinylation is a common strategy for affinity-based applications, such as identifying protein binding partners. thermofisher.com A biotinylated analogue of this compound can be prepared by coupling biotin to the molecule, often via a linker to minimize steric hindrance. nih.gov The synthesis of biotinylated di-tryptophan has been reported for the fabrication of gold nanoparticles. rsc.org The attachment point for the biotin linker needs to be carefully chosen to avoid disrupting the key interactions of the parent molecule with its biological target. Reversible biotin analogues have also been designed to allow for the gentle elution of captured proteins. nih.gov

The general strategy for creating these probes involves the synthesis of a derivative of this compound with a reactive functional group (e.g., an amine or a carboxylic acid) that can be chemoselectively ligated to the desired reporter molecule.

Mechanistic Investigations of Molecular Interactions and Biological Activity

Molecular Recognition and Binding Mechanisms

Extensive literature searches did not yield specific information regarding the molecular recognition and binding mechanisms of N-Dichloroacetyl-5-nitrotryptophan. Consequently, data on its molecular targets, ligand-target binding specificity, and allosteric modulation capabilities are not available in the public domain.

Profiling of Molecular Targets and Interaction Landscapes

There is no available research profiling the molecular targets or defining the interaction landscape for this compound.

Characterization of Ligand-Target Binding Specificity

Scientific literature lacks characterization of the binding specificity between this compound and any potential biological targets.

Studies on Allosteric Modulation by the Compound

No studies on the allosteric modulation of any receptor or enzyme by this compound have been publicly reported.

Enzyme Modulation and Mechanistic Characterization

Specific details concerning the modulation of enzymes by this compound and the mechanistic characterization of such interactions are not present in the available scientific literature.

Elucidation of Enzyme Inhibition or Activation Mechanisms

There is no published research elucidating the mechanisms of enzyme inhibition or activation by this compound.

Kinetic Analyses of Enzyme-Compound Interactions

No kinetic analyses of the interaction between any enzyme and this compound have been documented in scientific publications.

Investigation of Active Site Interactions and Conformational Changes3.3. Modulation of Molecular Pathways and Cellular Processes in Model Systems (Mechanism-Focused)3.3.1. Impact on Specific Cellular Signaling Pathways3.3.2. Post-Translational Modification of Proteins by Nitration and its Functional Consequences3.3.3. Interrogation of Molecular Targets using In Vitro and Non-Human In Vivo Models

Without any foundational research on this compound, it is not possible to provide scientifically accurate information or to construct the requested data tables and detailed research findings.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Prediction

Prediction of Binding Modes and Interaction Hotspots

Studies on related N-acyl-tryptophan derivatives have demonstrated their ability to interact with specific protein binding sites. For instance, molecular docking of N-acetyl-L-tryptophan (L-NAT), a close structural analog, with the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor has revealed strong binding within the same pockets as capsaicin, a known agonist. nih.gov This suggests that N-acyl-tryptophan derivatives can form stable interactions within receptor binding sites, driven by a combination of hydrogen bonds and hydrophobic interactions.

The binding of ligands to protein targets is often characterized by interactions with key amino acid residues, or "hotspots." For tryptophan derivatives, the indole (B1671886) ring can participate in π-stacking interactions with aromatic residues like tyrosine and phenylalanine, while the N-H group of the indole can act as a hydrogen bond donor. The carboxylate and N-acetyl groups provide additional hydrogen bonding opportunities. In the case of N-Dichloroacetyl-5-nitrotryptophan, the dichloroacetyl group would significantly alter the electronic and steric properties of the N-acyl region, likely influencing its interaction with protein backbones. The nitro group at the 5-position of the indole ring, being a strong electron-withdrawing group, would modulate the hydrogen-bonding capacity of the indole N-H and could also participate in specific polar contacts within a binding pocket.

Computational Estimation of Binding Affinities

The strength of the interaction between a ligand and its target, known as binding affinity, can be computationally estimated using scoring functions in molecular docking programs or more rigorous methods like free energy calculations. These estimations are crucial for prioritizing potential drug candidates. For example, the evaluation of different docking routines for melatoninergic inhibitors targeting acetylserotonin-O-methyltransferase highlighted that a combination of binding affinity scores and consideration of hydrogen bonding and hydrophobic interactions is key to identifying potent inhibitors. nih.gov

For this compound, a computational estimation of its binding affinity to a specific target would involve docking the molecule into the active site and calculating the free energy of binding. This value would be influenced by factors such as the desolvation penalty upon binding and the conformational changes required in both the ligand and the protein. The presence of the dichloroacetyl and nitro groups would be expected to have a significant impact on the binding affinity compared to unsubstituted tryptophan, due to their influence on the molecule's polarity, size, and electronic distribution.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and energetic properties of molecules. These methods are particularly useful for studying reaction mechanisms and predicting molecular properties that are not easily accessible experimentally.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. For this compound, the presence of the electron-withdrawing dichloroacetyl and nitro groups significantly influences the electron distribution across the tryptophan scaffold. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute molecular orbitals, electrostatic potential maps, and atomic charges. biomedres.usresearchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the nitro group would lower the energy of the LUMO, making the indole ring more susceptible to nucleophilic attack. The dichloroacetyl group would also withdraw electron density from the amide nitrogen.

Reactivity descriptors derived from quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack. This information is crucial for understanding the metabolic fate of the molecule and its potential to interact with biological nucleophiles and electrophiles.

Elucidation of Reaction Mechanisms for Nitration and Transformation Pathways

The formation of 5-nitrotryptophan from tryptophan is a key transformation that can be elucidated using quantum chemical calculations. Studies on the enzymatic nitration of L-tryptophan by cytochrome P450 TxtE have provided detailed mechanistic insights. biomedres.usnih.gov These studies suggest that the reaction can proceed through a radical mechanism involving a ferric-peroxynitrite intermediate that decomposes to generate a nitrogen dioxide radical (•NO2). nih.gov This radical can then attack the indole ring of tryptophan.

Computational studies have explored the energetics of •NO2 addition to different positions of the indole ring, followed by hydrogen abstraction to restore aromaticity. biomedres.usnih.gov The regioselectivity of the nitration (i.e., why the nitro group is added to the 5-position) can be explained by the relative stability of the radical intermediates formed upon attack at different positions. The presence of the N-dichloroacetyl group would be expected to influence the electronic properties of the indole ring and thus the regioselectivity of nitration, although specific computational studies on this aspect are lacking.

Beyond nitration, quantum chemical calculations can also be used to explore other potential transformation pathways, such as hydrolysis of the dichloroacetyl group or further reactions of the nitro group.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For flexible molecules like this compound, which has several rotatable bonds, this analysis is crucial.

Ab initio molecular orbital computations have been performed on the closely related N-acetyl-L-tryptophan-N-methylamide to explore its conformational space. conicet.gov.arresearchgate.netconicet.gov.ar These studies map the potential energy surface as a function of the backbone (φ, ψ) and side-chain (χ1, χ2) dihedral angles. The results indicate that only a limited number of the theoretically possible conformations are energetically favorable. conicet.gov.arresearchgate.netconicet.gov.ar

For this compound, a similar conformational analysis would reveal the preferred spatial arrangements of the dichloroacetyl, nitro, and carboxyl groups. The increased steric bulk of the dichloroacetyl group compared to an acetyl group would likely impose greater restrictions on the allowed conformations. The energy landscape map would show the relative energies of different conformers and the transition states connecting them, providing insights into the molecule's flexibility and the populations of different conformational states at a given temperature.

Molecular Dynamics Simulations

No published research is available on the molecular dynamics simulations of this compound. Therefore, its dynamic behavior in complex with biological targets and the associated conformational changes have not been characterized.

Dynamic Behavior of Compound-Target Complexes

There are no specific studies detailing the interaction and dynamic behavior of this compound with any biological target.

Analysis of Conformational Changes and Flexibility in Interaction

Lacking molecular dynamics studies, there is no information on the conformational changes or flexibility of this compound upon binding to a target.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for N-Dichloroacetyl-5-nitrotryptophan and its Analogues

The synthesis of this compound, while not extensively documented in publicly available literature, can be approached through a combination of established and innovative chemical strategies. A plausible synthetic pathway involves two key steps: the nitration of the tryptophan indole (B1671886) ring and the subsequent N-acylation of the amino group.

A foundational method for obtaining the precursor, 5-nitro-DL-tryptophan, starts from Propanedioic acid, 2-(acetylamino)-2-[(5-nitro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester. chemicalbook.com The subsequent N-acylation to introduce the dichloroacetyl group can be achieved through the use of effective acylating agents like dichloroacetyl chloride or methyl dichloroacetate. pharmj.org.uaresearchgate.net These reagents have been successfully employed in the synthesis of various dichloroacetamides. pharmj.org.uaresearchgate.net

Beyond traditional chemical synthesis, advanced biocatalytic methods are emerging as a powerful tool for the synthesis of complex molecules with high selectivity and under milder conditions. For instance, the enzyme tryptophan synthase has been utilized in a one-pot biotransformation to generate a series of L-aminotryptophans, demonstrating the potential for enzymatic synthesis of tryptophan analogues. biosynth.com

A particularly relevant avenue for the synthesis of analogues is the use of engineered enzymes. Research on the P450 enzyme TxtE has shown that it can be modified through molecular dynamics simulation-guided protein engineering to alter its regioselectivity, shifting the nitration of L-tryptophan from the 4-position to the 5-position to produce 5-nitro-L-tryptophan. mdpi.com Furthermore, creating a chimeric enzyme by fusing TxtE with the reductase domain of P450BM3 has been shown to improve catalytic efficiency and broaden the substrate scope. mdpi.com Such biocatalytic systems could be adapted to produce a variety of nitrated tryptophan analogues, which could then be subjected to dichloroacetylation.

The table below summarizes potential synthetic approaches for this compound and its analogues.

| Synthetic Approach | Description | Key Reagents/Systems | Potential Advantages |

| Chemical Synthesis | Sequential nitration of tryptophan followed by N-dichloroacetylation. | Propanedioic acid derivative, Dichloroacetyl chloride/methyl dichloroacetate. chemicalbook.compharmj.org.uaresearchgate.net | Well-established reactions, scalable. |

| Biocatalysis | Use of enzymes to catalyze specific steps, such as nitration. | Engineered P450 TxtE. mdpi.com | High stereoselectivity and regioselectivity, milder reaction conditions. |

| Chemoenzymatic Synthesis | A hybrid approach combining chemical and enzymatic steps. | Tryptophan synthase, Dichloroacetylating agent. biosynth.com | Combines the advantages of both chemical and biocatalytic methods. |

Discovery of Novel Biological Targets and Elucidation of Unexplored Mechanistic Insights

The biological activities of this compound remain largely uncharted territory, presenting a fertile ground for future research. The compound's structure, featuring both a dichloroacetyl group and a 5-nitro-tryptophan core, suggests several potential avenues for investigation based on the known biological effects of related molecules.

Derivatives of dichloroacetic acid (DCA), the parent acid of the dichloroacetyl group, have been shown to exhibit anticancer activity. nih.gov Specifically, dichloroacetyl amides have displayed potent cytotoxicity against various squamous cell carcinoma lines, with some compounds showing selectivity for neoplastic cells over non-malignant cells. nih.gov The proposed mechanism for some of these compounds involves the induction of G2/M cell cycle arrest and the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase 3, indicative of apoptosis. nih.gov Furthermore, DCA itself is an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme involved in the enhanced glycolysis observed in many tumors. nih.gov Molecular docking studies have suggested that the amide carbonyl group of N-aryldichloroacetamides can form hydrogen bond interactions with amino acid residues in various PDK isoenzymes. nih.gov

The 5-nitro-DL-tryptophan moiety also contributes to the potential bioactivity of the compound. It is known to be an inactivator of tryptophan synthase, an essential enzyme in the biosynthesis of tryptophan. biosynth.com The introduction of a nitro group to the tryptophan ring is a modification that occurs in vivo through the action of reactive nitrogen species, and these modified amino acids can serve as biomarkers for nitrosative stress. nih.gov

The biological activities of other N-acyl amino acids are also of interest. For instance, certain N-chloroamino acids have demonstrated dose-dependent cytotoxicity and the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated cells. nih.gov Given these diverse biological activities of its constituent parts, future research on this compound could focus on the following areas:

Anticancer Activity: Investigating the cytotoxic effects of the compound on a panel of cancer cell lines and its potential to inhibit key enzymes in cancer metabolism, such as PDK.

Enzyme Inhibition: Exploring the inhibitory activity against tryptophan synthase and other enzymes involved in amino acid metabolism.

Anti-inflammatory Effects: Assessing the compound's ability to modulate inflammatory pathways, including the production of inflammatory mediators like NO.

The following table outlines potential research directions for elucidating the biological activity of this compound.

| Potential Biological Target/Activity | Rationale based on Analogue Studies | Potential Research Approach |

| Pyruvate Dehydrogenase Kinase (PDK) Inhibition | Dichloroacetyl amides are known to inhibit PDK. nih.gov | Enzyme inhibition assays, molecular docking studies. |

| Induction of Apoptosis in Cancer Cells | Dichloroacetyl amides can induce G2/M arrest and PARP cleavage. nih.gov | Cell cycle analysis, apoptosis assays (e.g., caspase activation). |

| Tryptophan Synthase Inhibition | 5-Nitro-DL-tryptophan inactivates tryptophan synthase. biosynth.com | Enzymatic assays with purified tryptophan synthase. |

| Modulation of Nitric Oxide (NO) Production | N-chloroamino acids can inhibit NO production. nih.gov | Measurement of NO levels in stimulated immune cells. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Study

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and these technologies hold immense promise for accelerating research on this compound and its analogues.

One of the primary applications of AI in this context is in the design of novel compounds with desired properties. Generative AI models can be used to design new molecules from scratch, exploring a vast chemical space to identify candidates with potentially enhanced biological activity or improved pharmacokinetic profiles. nih.gov For instance, machine learning models trained on large datasets of chemical reactions can predict the outcomes of synthetic steps, aiding in the design of more efficient synthetic routes for novel analogues. pharmj.org.ua

AI and ML can also play a crucial role in predicting the biological activity and identifying potential molecular targets of new compounds. By training models on data from high-throughput screening and other experimental assays, it is possible to predict the bioactivity of a molecule before it is synthesized, saving time and resources. nih.gov Furthermore, machine learning algorithms can analyze complex biological data to identify patterns and relationships that may not be apparent to human researchers, helping to elucidate the mechanism of action of a compound. nih.gov

For tryptophan derivatives specifically, machine learning models have been developed to predict their photooxidation susceptibility, a critical parameter for the stability of therapeutic proteins. mdpi.com Similar models could be developed to predict the metabolic stability and potential toxicity of this compound and its analogues.

The application of AI and ML to the study of this compound could involve:

De Novo Design of Analogues: Using generative models to design novel dichloroacetylated nitro-tryptophan derivatives with predicted improvements in properties such as target affinity, selectivity, and drug-like characteristics.

Predictive Modeling of Bioactivity: Developing QSAR (Quantitative Structure-Activity Relationship) models to predict the anticancer or anti-inflammatory activity of a series of analogues, guiding the selection of the most promising candidates for synthesis and testing.

Target Identification: Employing machine learning algorithms to analyze the compound's interaction with a wide range of biological targets in silico, helping to prioritize experimental validation of the most likely targets.

Mechanistic Elucidation: Integrating data from various experimental sources (e.g., genomics, proteomics, metabolomics) using AI to build comprehensive models of the compound's mechanism of action.

The table below highlights the potential applications of AI and ML in the future research of this compound.

| AI/ML Application | Description | Potential Impact |

| Generative Molecular Design | Creation of novel molecular structures with optimized properties. | Accelerated discovery of more potent and selective analogues. |

| Predictive QSAR Modeling | Forecasting the biological activity of unsynthesized compounds. | Prioritization of synthetic efforts on the most promising candidates. |

| In Silico Target Prediction | Computational screening against a large number of potential biological targets. | Faster identification of the molecular mechanisms of action. |

| Multi-Omics Data Integration | Holistic analysis of the cellular response to compound treatment. | Deeper understanding of the compound's biological effects. |

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in preclinical studies?

- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC/ED. Use software like GraphPad Prism® or R for curve fitting. Report confidence intervals and -values for significance testing. For high-throughput data, employ machine learning (e.g., random forests) to identify latent patterns .

Q. How can researchers ensure ethical reporting of negative or contradictory results?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose limitations in the discussion section, and use platforms like Zenodo to archive raw data. Follow journal guidelines (e.g., ICMJE) for authorship and conflict of interest declarations. Negative results should be contextualized within broader literature to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.